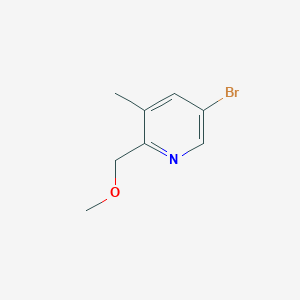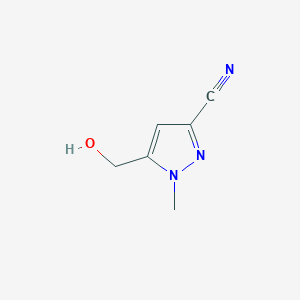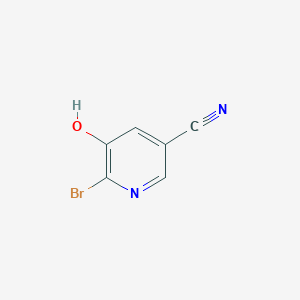![molecular formula C10H6N2O B15046130 Oxazolo[4,5-c]quinoline](/img/structure/B15046130.png)
Oxazolo[4,5-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolo[4,5-c]quinoline is a heterocyclic compound that consists of a fused oxazole and quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[4,5-c]quinoline can be achieved through several methods. One notable method involves the direct reaction at the C-4 position of oxazoles using a modified Pictet-Spengler method with Cu(TFA)₂ as a catalyst . This method allows for the functionalization of the C-4 position without the need for prefunctionalization, resulting in good yields .
Another approach involves the gold-catalyzed dual annulation of azide-tethered internal alkynes with nitriles, which provides oxazolo[4,5-c]quinolines in good to high yields under mild and neutral reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxazolo[4,5-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different hydrogenated derivatives.
Substitution: Substitution reactions at the C-4 position are common, facilitated by the presence of reactive sites on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Oxazolo[4,5-c]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of oxazolo[4,5-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and proliferation . The compound’s ability to bind to these targets and modulate their activity underlies its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the presence of a hydroxy group at the 4-position.
Pyrazoloquinolines: These compounds have a pyrazole ring fused to the quinoline core, offering different biological activities.
Isoxazoloquinolines: Similar to oxazolo[4,5-c]quinoline, these compounds have an isoxazole ring fused to the quinoline core.
Uniqueness
This compound is unique due to its specific ring fusion and the presence of both nitrogen and oxygen heteroatoms, which confer distinct electronic and steric properties. These features make it a versatile scaffold for the development of new bioactive molecules and materials .
Properties
Molecular Formula |
C10H6N2O |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
[1,3]oxazolo[4,5-c]quinoline |
InChI |
InChI=1S/C10H6N2O/c1-2-4-8-7(3-1)10-9(5-11-8)12-6-13-10/h1-6H |
InChI Key |
DXDWEWCJSQVBNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride](/img/structure/B15046072.png)
![Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B15046080.png)

![4-{[(4,4,5,5,5-Pentafluoropentyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B15046085.png)
![6-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B15046107.png)
![(1R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B15046111.png)
![1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride](/img/structure/B15046119.png)


![1-[2-(2-Methoxyethoxy)ethyl]piperazine hydrochloride](/img/structure/B15046137.png)
![1-[2-(Trifluoromethoxy)ethyl]piperazine hydrochloride](/img/structure/B15046139.png)
